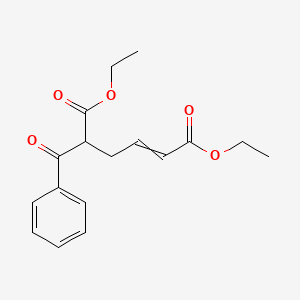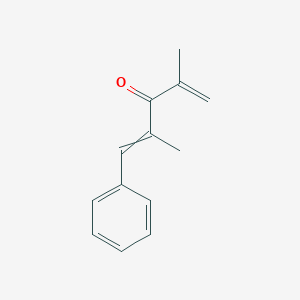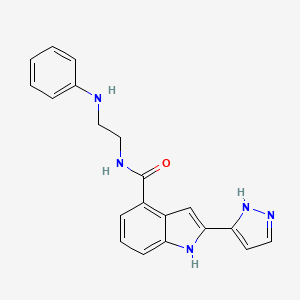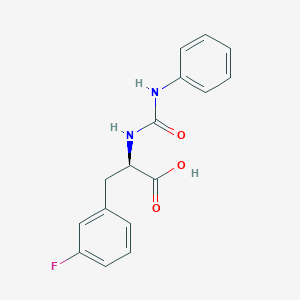![molecular formula C20H30O8 B14227307 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde CAS No. 827572-72-5](/img/structure/B14227307.png)
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde: is an organic compound with a complex structure that includes multiple ethoxyethoxy groups attached to a terephthalaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde typically involves the reaction of 2,5-dihydroxyterephthalaldehyde with 1-bromo-2-(2-ethoxyethoxy)ethane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the terephthalaldehyde are replaced by the ethoxyethoxy groups.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalic acid.
Reduction: 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its multiple ethoxyethoxy groups allow for the formation of flexible and stable polymers. In drug delivery, it can form complexes with drugs, enhancing their solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde
- 2,5-Bis[2-(2-butoxyethoxy)ethoxy]terephthalaldehyde
- 2,5-Bis[2-(2-propoxyethoxy)ethoxy]terephthalaldehyde
Uniqueness
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde is unique due to its specific ethoxyethoxy groups, which provide distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of flexible polymers or in drug delivery systems.
Eigenschaften
CAS-Nummer |
827572-72-5 |
|---|---|
Molekularformel |
C20H30O8 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2,5-bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde |
InChI |
InChI=1S/C20H30O8/c1-3-23-5-7-25-9-11-27-19-13-18(16-22)20(14-17(19)15-21)28-12-10-26-8-6-24-4-2/h13-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
BLGRAMDBMPOOGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOC1=CC(=C(C=C1C=O)OCCOCCOCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)



![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)
![2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B14227284.png)
![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)

![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
